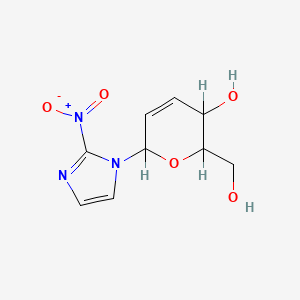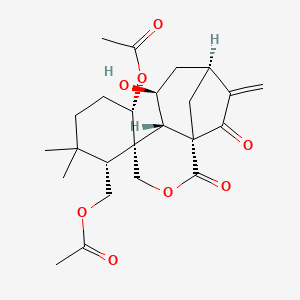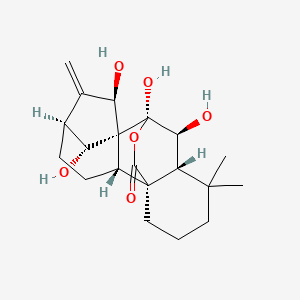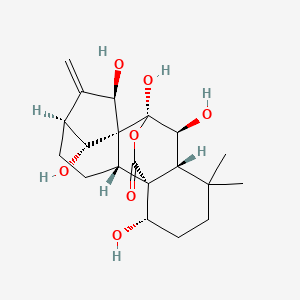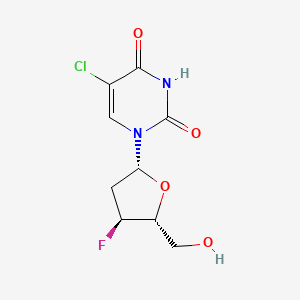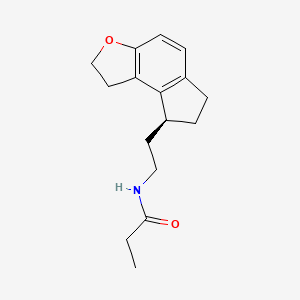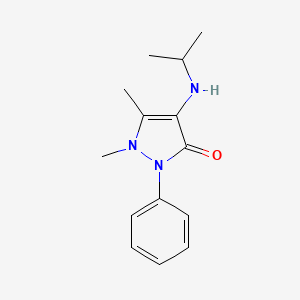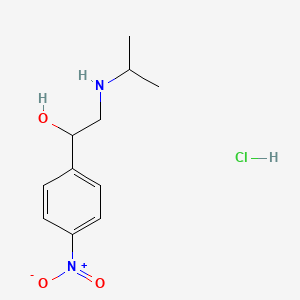
Nifenalol hydrochloride
Overview
Description
Nifenalol hydrochloride is a beta-receptor antagonist . It has optical isomers, with the racemic mixture and the levo-isomer being active in antagonizing beta-receptors . The levo-isomer is about twice as active in blocking beta-receptors as the racemate . Nifenalol is virtually devoid of local anesthetic properties .
Molecular Structure Analysis
The molecular formula of Nifenalol hydrochloride is C11H16N2O3 • HCl . It has a molecular weight of 260.7 . The InChI code is InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H .
Physical And Chemical Properties Analysis
Nifenalol hydrochloride is a solid with a molecular weight of 260.72 . It is soluble in DMSO (200 mg/mL) and water (50 mg/mL) . It should be stored at 4°C, protected from light, and kept dry .
Scientific Research Applications
Cardiovascular Research
Nifenalol HCl has been studied for its effects on patients with coronary artery disease . It has shown promise in providing good protection against angina and ischemic changes in the EKG . This suggests its potential use in therapeutic strategies aimed at reducing the symptoms and improving the quality of life for patients with coronary conditions.
Pharmacodynamics
As a β-adrenergic receptor (β-AR) antagonist , Nifenalol HCl can be used to study the pharmacodynamics of β-ARs . It helps in understanding how blocking these receptors can affect heart function, which is crucial for developing treatments for various cardiac disorders.
Drug Development
The compound’s ability to inhibit contractions induced by the β-AR agonist isoprenaline in isolated rabbit right ventricular strips indicates its potential as a lead compound in the development of new cardiovascular drugs .
Safety Pharmacology
Nifenalol HCl’s lack of antiarrhythmic action and its absence of evident side effects make it an interesting subject for safety pharmacology studies . Researchers can explore its safety profile further to determine its viability as a long-term treatment option.
.Receptor Pharmacology
Nifenalol HCl serves as a tool to understand the complex interactions between β-ARs and their ligands. It can be used to map out the binding sites and to elucidate the conformational changes that occur upon receptor activation or inhibition .
Biochemical Research
The solubility profile of Nifenalol HCl in various solvents like DMF, DMSO, and ethanol, along with its absorption characteristics (λmax at 265 nm), make it a useful compound for biochemical assays and experiments .
Translational Medicine
Lastly, the translational aspect of Nifenalol HCl’s research applications cannot be overlooked. The insights gained from its study can be translated into clinical settings, potentially leading to the development of novel therapeutic approaches for treating cardiovascular diseases .
Mechanism of Action
Mode of Action
Nifenalol Hydrochloride acts as a β-adrenergic receptor antagonist . It binds to these receptors, blocking the binding of natural ligands such as adrenaline and noradrenaline. This prevents the activation of the receptors and the subsequent signal transduction pathways .
Biochemical Pathways
Upon blocking the β-adrenergic receptors, Nifenalol Hydrochloride inhibits the downstream signaling pathways associated with these receptors. This includes the inhibition of β-adrenoceptor differentiation in right atrium, diaphragm, and adipose tissue .
Result of Action
The antagonistic action of Nifenalol Hydrochloride on β-adrenergic receptors leads to a decrease in heart rate and blood pressure. It also induces the Early Afterdepolarization (EAD) effect, a phenomenon in cardiac electrophysiology that usually occurs during an action potential in ventricular muscle cells and can lead to arrhythmia .
Safety and Hazards
properties
IUPAC Name |
1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGOXRVTUNXXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972520 | |
| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nifenalol hydrochloride | |
CAS RN |
5704-60-9 | |
| Record name | Benzenemethanol, α-[[(1-methylethyl)amino]methyl]-4-nitro-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifenalol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-[[isopropylamino]methyl]-4-nitrobenzyl alcohol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFENALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KMT7J8EZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-(quinoxaline-2-carbonylamino)butanediamide](/img/structure/B1678774.png)
![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)

